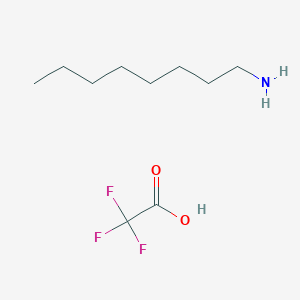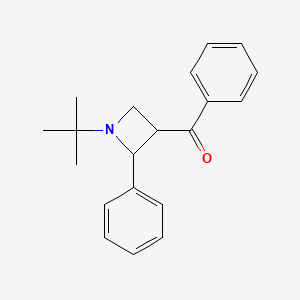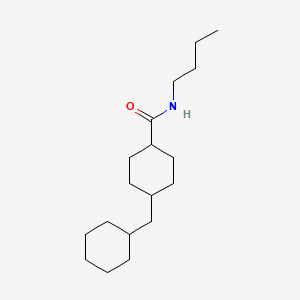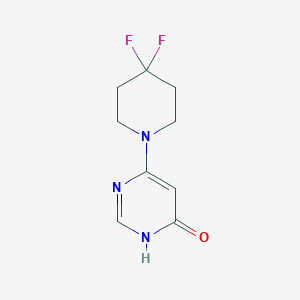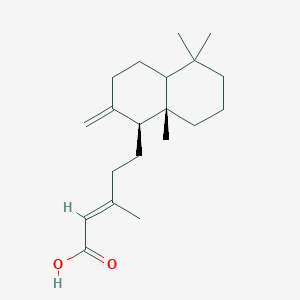
3,3,4,4,4-Pentafluoro-1-iodo-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-1-iodo-1-butene is a fluorinated organic compound with the molecular formula C4H2F5I It is characterized by the presence of five fluorine atoms and one iodine atom attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-1-iodo-1-butene typically involves the fluorination of 1-iodo-1-butene. One common method is the reaction of 1-iodo-1-butene with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This ensures high yield and purity of the product. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,4-Pentafluoro-1-iodo-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents.
Addition: Halogens (Cl2, Br2) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 3,3,4,4,4-pentafluoro-1-butanol or 3,3,4,4,4-pentafluoro-1-butylamine.
Addition: Formation of 3,3,4,4,4-pentafluoro-1,2-dihalobutane or 3,3,4,4,4-pentafluorobutane.
Oxidation: Formation of 3,3,4,4,4-pentafluorobutanone.
Reduction: Formation of 3,3,4,4,4-pentafluorobutane.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluoro-1-iodo-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms involving fluorinated alkenes.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging, particularly in positron emission tomography (PET).
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluoro-1-iodo-1-butene involves its reactivity due to the presence of highly electronegative fluorine atoms and the iodine atom. The fluorine atoms increase the electron-withdrawing capacity of the molecule, making the double bond more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,4-Pentafluoro-1-butene: Lacks the iodine atom, making it less reactive in substitution reactions.
3,3,4,4-Tetrafluoro-1-iodo-1-butene: Contains one less fluorine atom, affecting its chemical properties and reactivity.
1,1,1,2,2-Pentafluoro-4-iodobutane: Different structural isomer with the iodine atom on a different carbon, leading to different reactivity patterns.
Uniqueness
3,3,4,4,4-Pentafluoro-1-iodo-1-butene is unique due to the combination of five fluorine atoms and one iodine atom, which imparts distinct chemical properties
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentafluoro-1-iodobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOTVZOASYAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F5I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)




